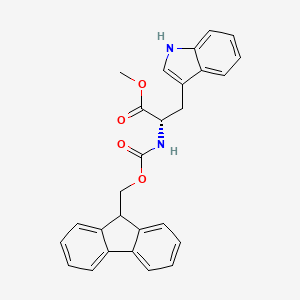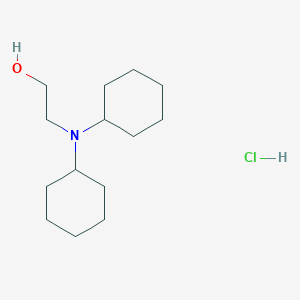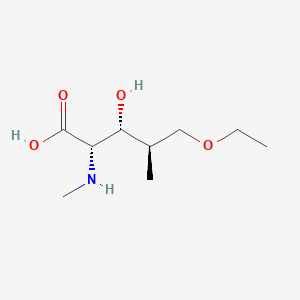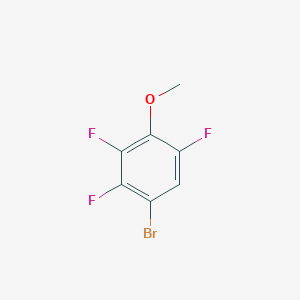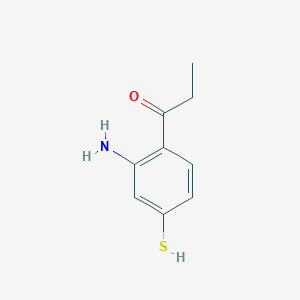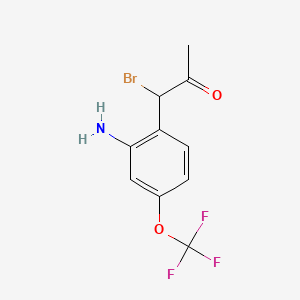
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H13BBrNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom at the 5-position, a tert-butyl group at the 2-position, and a boronic acid group at the 3-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-(tert-butyl)pyridine, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., ethanol, acetonitrile).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates and medicinal chemistry research.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the bromine and tert-butyl groups.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the tert-butyl group.
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar structure but has a carbamoyl group instead of a bromine atom.
Uniqueness
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid is unique due to the presence of both the bromine atom and the tert-butyl group, which provide distinct reactivity and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C9H13BBrNO2 |
|---|---|
Peso molecular |
257.92 g/mol |
Nombre IUPAC |
(5-bromo-2-tert-butylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BBrNO2/c1-9(2,3)8-7(10(13)14)4-6(11)5-12-8/h4-5,13-14H,1-3H3 |
Clave InChI |
YJMTXMXYGLTIEA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1C(C)(C)C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



